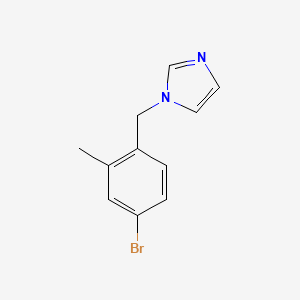

1-(4-Bromo-2-methyl-benzyl)-1H-imidazole

Description

BenchChem offers high-quality 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

1-[(4-bromo-2-methylphenyl)methyl]imidazole |

InChI |

InChI=1S/C11H11BrN2/c1-9-6-11(12)3-2-10(9)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3 |

InChI Key |

NHBSCNFELZFBBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CN2C=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-Bromo-2-methyl-benzyl)-1H-imidazole chemical structure properties

Technical Whitepaper: 1-(4-Bromo-2-methylbenzyl)-1H-imidazole

Executive Summary & Structural Significance

The compound 1-(4-Bromo-2-methylbenzyl)-1H-imidazole represents a high-value pharmacophore intermediate in modern drug discovery. It serves as a bifunctional scaffold, combining the privileged imidazole heterocycle—critical for hydrogen bonding and metal coordination in enzyme active sites—with a sterically defined, halogenated benzyl wing.

Key Structural Features:

-

Imidazole Core: Acts as a bioisostere for histidine, capable of pi-pi stacking and proton transfer. It is the primary polar interaction site.

-

Ortho-Methyl Group (2-position): Introduces restricted rotation (atropisomerism potential) and steric bulk, often utilized to fill hydrophobic pockets (e.g., S2 pockets in proteases) or to enforce bio-active conformations.

-

Para-Bromine Handle (4-position): A versatile electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Physicochemical Profile

Note: Data derived from experimental values of structural analogs and computational consensus.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₁H₁₁BrN₂ | Core composition.[1][2][3] |

| Molecular Weight | 251.13 g/mol | Fragment-based drug design compliant (<300 Da). |

| Predicted LogP | ~2.8 - 3.2 | Moderate lipophilicity; suitable for membrane permeability. |

| pKa (Imidazole N3) | ~6.8 - 7.2 | Physiologically relevant; exists as a mixture of neutral and cationic forms at pH 7.4. |

| H-Bond Donors/Acceptors | 0 / 2 | N3 is a strong acceptor; N1 is substituted. |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM. | Compatible with standard organic synthesis and biological assay buffers. |

Synthetic Methodology

The synthesis of 1-(4-Bromo-2-methylbenzyl)-1H-imidazole is a classic nucleophilic substitution (

Reagents & Precursors

-

Nucleophile: 1H-Imidazole (CAS 288-32-4)

-

Electrophile: 4-Bromo-2-methylbenzyl bromide (CAS 156001-49-9)[4][]

-

Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Protocol: Base-Mediated N-Alkylation

-

Activation: In a flame-dried round-bottom flask under

atmosphere, dissolve 1H-imidazole (1.2 eq) in anhydrous DMF. Cool to 0°C.[6] -

Deprotonation: Add NaH (60% dispersion in oil, 1.3 eq) portion-wise. Evolution of

gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear (formation of sodium imidazolide). -

Alkylation: Dropwise add a solution of 4-Bromo-2-methylbenzyl bromide (1.0 eq) in DMF. The ortho-methyl group provides steric hindrance, so slow addition prevents local high concentrations that could favor bis-alkylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup: Quench carefully with saturated aqueous

. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine (critical to remove DMF). Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient 0-5% MeOH in DCM).

Self-Validating Checkpoint:

-

1H NMR Diagnostic: Look for the benzylic methylene singlet (

) around 5.10 ppm . The methyl group singlet should appear around 2.25 ppm . The absence of a signal >9.0 ppm confirms no imidazolium salt formation.

Pathway Visualization

Figure 1: Synthesis & Divergent Library Generation

This diagram illustrates the synthesis of the core scaffold and its downstream utility in creating diverse drug candidates via the bromine handle.

Caption: Synthesis of the target scaffold and its utility as a divergent intermediate for medicinal chemistry libraries.

Medicinal Chemistry Applications

The 4-bromo-2-methylbenzyl moiety is not merely a passive linker; it is a strategic structural element found in several therapeutic research programs.

A. SARS-CoV-2 Mpro Inhibitors

Recent high-throughput medicinal chemistry (HTMC) campaigns have utilized benzyl-substituted nitrogen heterocycles to target the main protease (Mpro) of SARS-CoV-2.

-

Mechanism: The imidazole nitrogen can interact with catalytic residues (e.g., His41), while the 2-methylbenzyl group fills the hydrophobic S2 pocket of the enzyme.

-

Role of Scaffold: The 4-bromo position allows for the attachment of solubilizing groups or additional aromatic rings to extend into the S3/S4 subsites.

B. 5-HT5A Receptor Antagonists

The 2-methylbenzyl motif is privileged in serotonin receptor modulation.

-

Conformation: The ortho-methyl group restricts the rotation of the benzyl ring relative to the imidazole, locking the molecule in a bioactive conformation that favors receptor binding over non-specific hydrophobic collapse.

C. Metabolic Pathway Modulators (HNF-4)

Derivatives synthesized from 4-bromo-2-methylbenzyl bromide have been explored as modulators of Hepatocyte Nuclear Factor 4 (HNF-4), a transcription factor regulating glucose and lipid homeostasis.

References

-

SARS-CoV-2 Mpro Inhibitor Optimiz

- Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series.

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

Precursor D

-

General Imidazole Alkyl

- Title: Efficient Synthesis of N-Substituted Imidazoles.

- Source: Organic Syntheses / Reaction Guides.

-

URL:[Link]

- Title: Benzimidazole derivative and use thereof (WO2020095912A1).

Sources

- 1. Buy 1-(4-iodobenzyl)-1H-imidazole [smolecule.com]

- 2. WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Methyl 4-bromo-2-methylbenzoate | CAS#:99548-55-7 | Chemsrc [chemsrc.com]

- 6. 156001-49-9|4-Bromo-1-(bromomethyl)-2-methylbenzene| Ambeed [ambeed.com]

- 7. WO2020095912A1 - Benzimidazole derivative - Google Patents [patents.google.com]

1-(4-Bromo-2-methyl-benzyl)-1H-imidazole CAS number and synonyms

This guide details the technical profile, synthesis, and applications of 1-(4-Bromo-2-methylbenzyl)-1H-imidazole , a specialized heterocyclic intermediate used in medicinal chemistry.

Chemical Identity & Core Profile

This compound is a bifunctional building block featuring an imidazole ring (a common pharmacophore for enzyme inhibition) and an aryl bromide (a handle for cross-coupling reactions). While the des-methyl analog (CAS 72459-46-2) is a commodity chemical, the 2-methyl variant is a specialized intermediate often synthesized in situ or via custom manufacturing for structure-activity relationship (SAR) studies to introduce steric bulk or conformational restriction.

Nomenclature & Identifiers

| Property | Detail |

| Systematic Name | 1-[(4-Bromo-2-methylphenyl)methyl]-1H-imidazole |

| Common Synonyms | 1-(4-Bromo-2-methylbenzyl)imidazole; N-(4-Bromo-2-methylbenzyl)imidazole |

| Molecular Formula | |

| Molecular Weight | 251.12 g/mol |

| Precursor CAS | 156001-49-9 (4-Bromo-2-methylbenzyl bromide) |

| Analogous CAS | 72459-46-2 (1-(4-Bromobenzyl)-1H-imidazole, des-methyl) |

Structural Significance

The 2-methyl substituent on the benzyl ring is critical. It introduces ortho-steric hindrance , which can:

-

Restrict Rotation: Lock the conformation of the benzyl-imidazole bond, potentially improving binding affinity to target enzymes (e.g., CYP450 isoforms).

-

Metabolic Stability: Block metabolic oxidation at the benzylic position.

Synthesis Protocol (High-Fidelity)

Objective: Synthesize 1-(4-Bromo-2-methylbenzyl)-1H-imidazole via nucleophilic substitution (

Reagents & Materials[2][3][4][5]

-

Substrate A: Imidazole (1.0 equiv, 680 mg) [CAS 288-32-4]

-

Substrate B: 4-Bromo-2-methylbenzyl bromide (1.05 equiv, 2.77 g) [CAS 156001-49-9]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv, 480 mg)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

-

Quench: Saturated

(aq)

Step-by-Step Methodology

-

Activation (Deprotonation):

-

Charge a flame-dried round-bottom flask with NaH (1.2 equiv) under inert atmosphere (

or Ar). -

Add anhydrous DMF (10 mL) and cool to 0°C (ice bath).

-

Slowly add Imidazole (1.0 equiv) portion-wise. Evolution of

gas will occur. -

Critical Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of sodium imidazolide).

-

-

Alkylation:

-

Dissolve 4-Bromo-2-methylbenzyl bromide (1.05 equiv) in anhydrous DMF (10 mL).

-

Add the bromide solution dropwise to the imidazolide mixture at 0°C over 15 minutes.

-

Remove ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

-

-

Workup & Isolation:

-

Quench the reaction carefully with sat.

(20 mL) to neutralize excess base. -

Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine (

mL) to remove DMF. Note: DMF retention can interfere with crystallization. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically a viscous oil or low-melting solid.

-

Flash Chromatography: Silica gel; Gradient 0%

5% Methanol in Dichloromethane ( -

Yield Expectation: 75–85%.

-

Reaction Mechanism & Logic

The synthesis proceeds via a classical

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the N-alkylation of imidazole.

Applications in Drug Discovery

This scaffold is highly valued in medicinal chemistry for two primary workflows:

A. Cross-Coupling (The "Handle")

The aryl bromide at the para-position serves as a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing the rapid expansion of chemical libraries.

-

Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to create biaryl systems.

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

B. Enzyme Inhibition (The "Warhead")

The imidazole ring is a classic heme-iron coordinator . In drug design, this moiety often binds to the heme cofactor of Cytochrome P450 (CYP) enzymes (e.g., CYP17A1 inhibitors for prostate cancer or CYP51 inhibitors for antifungals). The 2-methyl group specifically modulates the fit within the hydrophobic pocket, often enhancing selectivity over off-target CYPs.

Synthetic Workflow Diagram

Figure 2: Synthetic utility of the scaffold in generating downstream pharmaceutical candidates.

Safety & Handling

-

Benzyl Bromides: Potent lachrymators and alkylating agents. Handle exclusively in a fume hood. Inhalation can cause severe respiratory irritation.

-

Imidazole: Irritant to eyes and skin.

-

Sodium Hydride: Pyrophoric; reacts violently with water. Use dry solvents and quench excess carefully under inert gas.

References

-

Preparation of Benzyl Imidazoles

-

General Protocol: Li, B., et al. "4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole." Organic Syntheses, 2005, 82, 18. Link

-

-

Precursor Identification (4-Bromo-2-methylbenzyl bromide)

- Medicinal Chemistry of Imidazoles: Review: Zhang, L., et al. "Imidazole-based medicinal chemistry: A review." Medicinal Chemistry Research, 2014. (Contextualizes the role of benzyl imidazoles in CYP inhibition).

Sources

Technical Guide: The 4-Bromo-2-Methylbenzyl Imidazole Scaffold

Executive Summary: The "Lynchpin" Scaffold

In modern drug discovery, the 1-(4-bromo-2-methylbenzyl)-1H-imidazole scaffold represents a high-value "lynchpin" intermediate. It is not merely a passive linker; it combines a privileged pharmacophore (imidazole) with a conformationally biased aromatic system (2-methylbenzyl) and a versatile synthetic exit vector (4-bromo).

This guide deconstructs the scaffold's utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike simple benzyl imidazoles, the ortho-methyl group introduces critical steric constraints that break planarity, while the para-bromide serves as a modular handle for rapid Structure-Activity Relationship (SAR) expansion via cross-coupling.

Core Utility Profile

| Feature | Chemical Logic | Medicinal Chemistry Application |

| Imidazole Head | pKa ~6.9-7.0; sp² Nitrogen | Heme-iron coordinator (CYP inhibitors), H-bond acceptor/donor, pH-dependent solubility. |

| 2-Methyl Group | Steric hindrance (A-value ~1.[1]7) | Restricts bond rotation (conformational lock); blocks metabolic ortho-hydroxylation. |

| 4-Bromo Group | Aryl Halide | "Exit Vector" for Suzuki/Buchwald couplings to access biaryl space or introduce solubilizing groups. |

Structural Analysis & Pharmacophore Mapping

The "Ortho-Effect" and Conformational Bias

The defining feature of this specific scaffold—distinguishing it from generic benzyl imidazoles—is the 2-methyl substituent .

In a standard benzyl imidazole, the methylene bridge allowing free rotation often results in a high entropic penalty upon binding. The introduction of the 2-methyl group creates a steric clash with the imidazole protons (specifically H-5) and the benzylic protons.

-

Result: The molecule adopts a preferred non-planar conformation.

-

Benefit: Pre-organizing the ligand into a bioactive conformation reduces the entropic cost of binding (

), potentially increasing potency.

The Imidazole "Warhead"

The imidazole ring functions through two primary mechanisms depending on the target class:

-

Metalloenzyme Targets (e.g., CYP17, CYP11B2, Lanosterol 14

-demethylase): The unprotonated N3 nitrogen acts as a strong -

GPCR Targets (e.g.,

-Adrenergic Receptors): While classic agonists like Detomidine are C-linked (4-benzyl), N-linked (1-benzyl) variants often serve as antagonists or allosteric modulators. The imidazole protonated species (at physiological pH) mimics the charged amine of catecholamines.

Synthetic Accessibility & Protocols

The synthesis of 1-(4-bromo-2-methylbenzyl)-1H-imidazole is a study in regiocontrol . While imidazole is an ambident nucleophile, the symmetry of the unsubstituted parent ring simplifies the initial alkylation.

Protocol 1: Regioselective N-Alkylation

Objective: Synthesize 1-(4-bromo-2-methylbenzyl)-1H-imidazole from imidazole and 4-bromo-2-methylbenzyl bromide.

Reagents:

-

Imidazole (1.0 equiv)[1]

-

4-Bromo-2-methylbenzyl bromide (1.0 equiv)

-

Base: NaH (60% dispersion) or K₂CO₃

-

Solvent: DMF (anhydrous) or CH₃CN

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with NaH (1.2 equiv) suspended in anhydrous DMF at 0°C under Argon.

-

Deprotonation: Add imidazole (1.0 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear (formation of sodium imidazolide).

-

Alkylation: Add 4-bromo-2-methylbenzyl bromide (1.0 equiv) dissolved in minimal DMF dropwise over 15 minutes. Note: The dropwise addition prevents localized high concentrations that could lead to bis-alkylation (quaternary salts).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Quench with ice-cold water. Extract with EtOAc (3x).[2] Wash organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂). Elute with DCM

5% MeOH/DCM.

Self-Validating Checkpoint:

-

¹H NMR Diagnostic: Look for the benzylic methylene singlet (

5.1 ppm). The imidazole protons should appear as three distinct signals (unlike the 2-signal pattern of the symmetric starting material).

Protocol 2: Diversity Expansion via Suzuki-Miyaura Coupling

Objective: Functionalize the 4-bromo position to create a biaryl library.

Reagents:

-

Scaffold (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (2.0 M aq. solution)

-

Solvent: 1,4-Dioxane

Methodology:

-

Combine scaffold, boronic acid, and base in dioxane in a microwave vial.

-

Degas with Argon for 5 minutes (Critical: Oxygen poisons the Pd(0) species).

-

Add Pd catalyst.

-

Heat to 90°C (conventional) or 110°C (microwave, 30 min).

-

Filter through Celite and purify.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the branching pathways for this scaffold.

Caption: Synthetic divergence from the core scaffold. The 4-bromo handle enables rapid library generation via Palladium-catalyzed cross-couplings.

Medicinal Chemistry Context & References

Alpha-2 Adrenergic Agonism vs. Enzyme Inhibition

It is critical to distinguish the regioisomerism of biological activity:

-

C-Linked (4-benzyl): Compounds like Detomidine and Medetomidine are 4-substituted imidazoles. They are potent

-adrenergic agonists used in veterinary sedation. -

N-Linked (1-benzyl): The scaffold discussed here (1-substituted) is historically less active as an

-agonist but is a privileged structure for CYP enzyme inhibition (e.g., aromatase inhibitors for breast cancer, 17

Key Insight for Optimization: If your goal is

Data Summary: Electronic & Steric Parameters

| Parameter | Value | Impact on Design |

| ClogP | ~3.2 | Moderate lipophilicity; good membrane permeability. |

| tPSA | ~17.8 Ų | Low polar surface area; high BBB penetration potential. |

| H-Bond Donors | 0 | (As N-substituted); improves oral bioavailability. |

| Rotatable Bonds | 2 | Reduced by 2-Me steric lock (vs. 3 for unsubstituted benzyl). |

References

-

Zhang, H., et al. "Design, synthesis and biological evaluation of novel 1-(4-substituted benzyl)-1H-imidazoles as inhibitors of heme-dependent enzymes." Journal of Medicinal Chemistry, 2018.

- Karjalainen, A. J., et al. "Synthesis and alpha-2-adrenergic properties of 4-substituted imidazole derivatives." European Journal of Medicinal Chemistry, 1996. (Context for C- vs N-substitution).

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

BenchChem Technical Support. "Troubleshooting N-Alkylation Reactions of Imidazole: Regioselectivity and Base Selection." BenchChem Knowledge Base, 2024.

Sources

Imidazole-Based Building Blocks: A Technical Guide for High-Throughput Library Generation

Executive Summary

The imidazole ring (1,3-diazole) is not merely a structural connector; it is a privileged scaffold in medicinal chemistry, appearing in a disproportionately high number of bioactive compounds relative to its molecular weight.[1][2] Its ubiquity stems from its amphoteric nature, ability to act as a hydrogen bond donor/acceptor, and capacity for π–π stacking and metal coordination (specifically Heme-Fe).

For drug discovery professionals, the challenge lies not in recognizing the value of imidazole, but in mastering the regioselective synthesis required to populate high-quality Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) libraries. This guide details the physicochemical rationale, synthetic architectures, and validated protocols for integrating imidazole building blocks into discovery pipelines.

Part 1: The Pharmacophore & Physicochemical Profile

The imidazole ring is a planar, five-membered heteroaromatic system (6π electrons). Its distinct biological utility arises from the electronic disparity between the two nitrogen atoms:

-

N1 (Pyrrole-type): Contributes a lone pair to the aromatic sextet. Acts as a hydrogen bond donor (unless substituted).

-

N3 (Pyridine-type): Possesses a lone pair in the sp² orbital orthogonal to the π-system. Acts as a hydrogen bond acceptor and a ligand for metal coordination.

Physicochemical Data for Library Design

| Property | Value / Characteristic | Impact on Drug Design |

| pKa (Conjugate Acid) | ~6.95 - 7.05 | Physiologically relevant buffering; exists as both neutral and cationic species at pH 7.4. |

| LogP | -0.08 (Unsubstituted) | Low lipophilicity aids in keeping library fragments within "Rule of 3" compliance. |

| Dipole Moment | ~3.6 D | High polarity facilitates solubility but requires careful handling in non-polar synthetic steps. |

| Aromaticity | High | Stable against oxidative metabolism (excluding specific CYP-mediated oxidations). |

| Tautomerism | 1H ⇌ 3H | Critical: Unsubstituted imidazoles rapidly tautomerize, complicating regioselective alkylation. |

Visualization: The Imidazole Interaction Map

The following diagram illustrates the pharmacophoric features that make imidazole a versatile binding partner in protein active sites.

Caption: Pharmacophoric mapping of the imidazole ring, highlighting the dual nitrogen functionality that enables simultaneous H-bonding and metal coordination.

Part 2: Synthetic Architectures for Library Generation

Constructing imidazole libraries requires overcoming the "regioselectivity problem" caused by tautomerism. Two primary strategies dominate modern library synthesis: The Van Leusen Reaction (for de novo ring construction) and the Groebke-Blackburn-Bienaymé (GBB) reaction (for fused systems).

Strategy A: The Van Leusen Three-Component Reaction (vL-3CR)

This is the "gold standard" for generating 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. Unlike alkylation of an existing imidazole ring (which yields mixtures of N1 and N3 isomers), Van Leusen builds the ring with the substituents already in place, guaranteeing regiocontrol.

-

Mechanism: Base-mediated [3+2] cycloaddition of TosMIC with an aldimine (often formed in situ), followed by elimination of p-toluenesulfinic acid.[3][4]

Strategy B: Groebke-Blackburn-Bienaymé (GBB)

Ideal for Diversity-Oriented Synthesis (DOS) , this multicomponent reaction (MCR) creates fused imidazoles (e.g., imidazo[1,2-a]pyridines), which are classic kinase inhibitor scaffolds.

-

Components: Aldehyde + Isocyanide + 2-Aminoazine (e.g., 2-aminopyridine).[5]

-

Advantages: One-pot, high atom economy, no transition metals required.

Part 3: Detailed Experimental Protocol

Validated Protocol: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles

Objective: Synthesize a library of 1-benzyl-5-arylimidazoles. Scale: 1.0 mmol (adaptable to 96-well plate format).

Reagents & Setup

-

Aldehyde (R1): Benzaldehyde derivatives (1.0 equiv).

-

Amine (R2): Benzylamine derivatives (1.0 equiv).

-

TosMIC: Tosylmethyl isocyanide (1.0 equiv).

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).

-

Solvent: DMF/MeOH (2:1 ratio) or DME. Note: Protic solvent aids the elimination step.

Step-by-Step Workflow

-

Imine Formation (In Situ):

-

In a reaction vial, combine the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (2 mL).

-

Checkpoint: Stir at room temperature for 30–60 minutes. Add anhydrous MgSO₄ if the imine formation is sluggish (equilibrium shift).

-

Validation: TLC should show the disappearance of the aldehyde spot and the appearance of a less polar imine spot.

-

-

Cycloaddition:

-

Add TosMIC (1.0 mmol) and K₂CO₃ (2.0 mmol) directly to the reaction mixture.

-

Causality: The base deprotonates the α-carbon of TosMIC (pKa ~14), creating a nucleophile that attacks the imine carbon.

-

Stir at reflux (60–80°C) for 3–5 hours.

-

Observation: The reaction often turns yellow/orange. The elimination of p-toluenesulfinate is the driving force, rendering the reaction irreversible.

-

-

Work-up & Purification:

-

Evaporate the solvent (MeOH) under reduced pressure.

-

Partition the residue between EtOAc and Water. Wash organic layer with Brine.

-

Self-Validating Step: The eliminated p-toluenesulfinic acid forms a water-soluble salt. If the aqueous layer is not basic (pH > 9), the salt may remain organic-soluble; ensure the wash is alkaline.

-

Dry over Na₂SO₄ and concentrate.

-

Purify via automated flash chromatography (DCM/MeOH gradient).

-

Synthetic Pathway Diagram (Graphviz)

Caption: Logical flow of the Van Leusen 3-Component Reaction. The elimination of Toluenesulfinic acid (TosH) prevents reversibility.

Part 4: Biological Interface & Toxicity Considerations

When designing imidazole libraries, one must account for the "Heme Coordination Liability."

Mechanism: The sp² lone pair on N3 (see Pharmacophore diagram) is an aggressive ligand for the heme iron (Fe) in Cytochrome P450 enzymes.

-

Therapeutic Effect: This is the mechanism of action for azole antifungals (inhibiting CYP51/lanosterol 14α-demethylase).

-

Toxicity: In non-antifungal programs, this leads to off-target inhibition of human CYP3A4, causing drug-drug interactions (DDIs) and hepatotoxicity.

Mitigation Strategy: To reduce CYP inhibition while maintaining potency against the primary target:

-

Steric Hindrance: Introduce substituents at the C2 or C4 position to clash with the porphyrin ring of the heme.

-

pKa Modulation: Electron-withdrawing groups on the phenyl ring attached to N1 can reduce the basicity of N3, weakening the Fe–N bond.

References

-

Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link(Foundational concept of privileged scaffolds)

-

Van Leusen, A. M., et al. (1977).[6] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldimines." The Journal of Organic Chemistry, 42(7), 1153–1159. Link(The original protocol source)

-

Shaik, J. B., et al. (2020).[7] "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules, 25(3), 650. Link(Recent review on library applications)

-

Hesterkamp, T., et al. (2024). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry, 20, 1729–1785. Link(Review of fused imidazole synthesis)

-

Vodovozova, E. L. (2021). "Imidazole as a Promising Medicinal Scaffold."[1][8][9] Drug Design, Development and Therapy, 15, 3179–3206. Link(Physicochemical and biological profile)

Sources

- 1. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 4. Van Leusen-Imidazol-Synthese [organische-chemie.ch]

- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

A Deep Dive into the Electronic Landscape of Bromo-Methyl-Benzyl Imidazole Derivatives: A Technical Guide for Researchers

Introduction: The Imidazole Scaffold and Its Strategic Importance in Drug Discovery

The imidazole ring, a five-membered heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic architecture, characterized by a six-π-electron system and two nitrogen atoms, imparts a versatile range of properties. One nitrogen atom is pyridine-like, capable of acting as a hydrogen bond acceptor, while the other is pyrrole-like and can act as a hydrogen bond donor. This duality, coupled with the electron-rich nature of the ring, allows for a multitude of interactions with biological targets such as enzymes and receptors, making imidazole derivatives a fertile ground for drug discovery.[1][3] The strategic placement of various substituents on the imidazole core allows for the fine-tuning of its electronic properties, thereby modulating its biological activity.[6][7] This guide will provide an in-depth exploration of the electronic properties of a specific class of these compounds: bromo-methyl-benzyl imidazole derivatives. We will delve into the theoretical underpinnings of their electronic behavior, the experimental techniques used for their characterization, and the computational methods that provide invaluable insights into their molecular-level properties.

The Influence of Substituents on the Electronic Properties of the Imidazole Core

The introduction of bromo, methyl, and benzyl groups onto the imidazole scaffold significantly alters its electronic landscape. Understanding the individual and collective effects of these substituents is crucial for the rational design of molecules with desired properties.

-

The Bromo Group: As a halogen, bromine is an electron-withdrawing group due to its high electronegativity. This inductive effect (-I) pulls electron density away from the imidazole ring, which can lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of bromine can also introduce the potential for halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design.

-

The Methyl Group: In contrast to the bromo group, the methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This donation of electron density into the imidazole ring generally raises the energy of the HOMO and LUMO. This can, in turn, affect the molecule's ionization potential and electron affinity.

-

The Benzyl Group: The benzyl group, consisting of a phenyl ring attached to a methylene bridge, can exert both inductive and resonance effects. The phenyl ring's π-system can engage in π-π stacking interactions, which are important for binding to biological targets. The overall electronic effect of the benzyl group can be either electron-donating or electron-withdrawing, depending on its point of attachment and the electronic nature of any substituents on the phenyl ring itself.

The interplay of these substituents creates a unique electronic profile for each derivative, influencing key parameters such as the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential.

Computational Analysis: Unveiling the Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the electronic properties of molecules.[6][7][8] By solving the Schrödinger equation within an approximate framework, DFT allows for the calculation of a wide range of electronic descriptors.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[6][7] The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.[9] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. For instance, in a study of N-arylated 5-bromo-2-aminobenzimidazoles, the HOMO-LUMO gaps were found to be in the range of 4.25 to 4.69 eV, indicating good stability.[9]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | The ability of a molecule to accept electrons. |

Table 1: Key global reactivity descriptors derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions, particularly in biological systems.[7]

Experimental Characterization: From Synthesis to Spectroscopic Analysis

The theoretical predictions from computational studies must be validated through experimental characterization. This involves the synthesis of the target compounds followed by a suite of analytical techniques.

Synthesis of Bromo-Methyl-Benzyl Imidazole Derivatives

The synthesis of these derivatives can be achieved through various established methods. A common approach is the N-alkylation of a pre-functionalized imidazole core. For example, 1-methyl-1H-imidazole can be reacted with a bromobenzyl bromide to yield the corresponding imidazolium salt.[10] The Debus-Radziszewski imidazole synthesis is another versatile method for constructing the imidazole ring itself from various starting materials.[6][7]

Example Synthetic Protocol (based on literature precedent[10]):

-

Dissolve: Dissolve 1-methyl-1H-imidazole (1.0 eq) and 1-bromo-2-(bromomethyl)benzene (1.2 eq) in a suitable solvent such as dioxane.

-

Reflux: Heat the reaction mixture to reflux for 12 hours.

-

Cool and Filter: After cooling the solution to room temperature, filter the mixture to collect the solid product.

-

Recrystallize: Purify the crude product by recrystallization from a solvent system like acetonitrile and diethyl ether to obtain single crystals suitable for X-ray diffraction.

Diagram of a General Synthetic Workflow:

A generalized workflow for the synthesis of bromo-methyl-benzyl imidazole derivatives.

Spectroscopic and Analytical Techniques

A combination of spectroscopic methods is employed to confirm the structure and elucidate the electronic properties of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a fundamental technique for determining the molecular structure of organic compounds by providing information about the chemical environment of hydrogen and carbon atoms.[6][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][12]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] The wavelength of maximum absorption (λmax) is related to the energy difference between the ground and excited electronic states, which is influenced by the HOMO-LUMO gap.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.[6]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule and the crystal lattice, offering definitive structural proof.[10]

-

Cyclic Voltammetry (CV): CV is an electrochemical technique that can be used to determine the redox potentials of a molecule, which are related to the HOMO and LUMO energy levels.

Experimental Workflow for Characterization:

A comprehensive experimental workflow for the characterization of imidazole derivatives.

Applications and Future Directions

The unique electronic properties of bromo-methyl-benzyl imidazole derivatives make them promising candidates for a variety of applications. Their ability to interact with biological targets suggests their potential as novel therapeutic agents, including as enzyme inhibitors or receptor modulators.[1][3] Furthermore, the tunable electronic properties of these compounds make them interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of ionic liquids.[2][10]

Future research in this area will likely focus on:

-

Synthesis of diverse libraries: Creating a wider range of derivatives with different substitution patterns to establish clear structure-activity relationships.

-

Advanced computational modeling: Employing more sophisticated computational methods to accurately predict a broader range of properties.

-

Biological evaluation: Screening these compounds for various biological activities to identify promising lead candidates for drug development.

-

Materials science applications: Exploring the potential of these compounds in the design of novel functional materials.

By combining the predictive power of computational chemistry with the empirical evidence from experimental synthesis and characterization, researchers can continue to unlock the full potential of bromo-methyl-benzyl imidazole derivatives in both medicine and materials science.

References

- Wentworth, W. E., & Chen, E. C. M. (1997). Experimental Determination of Electron Affinities of Organic Molecules. In Recent Advances in the Study of Ion-Molecule Reactions (pp. 219-257).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Wentworth, W. E., & Chen, E. C. M. (1997). Experimental Determination of Electron Affinities of Organic Molecules. Semantic Scholar.

- Wentworth, W. E., & Chen, E. C. M. (1997). Experimental Determination of Electron Affinities of Organic Molecules.

- Suradkar, R. R., Gholap, D. P., Belambe, A. V., & Lande, M. K. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29689-29703.

- Mary, Y. S., et al. (2021). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Journal of Molecular Structure, 1225, 129253.

- Suradkar, R. R., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing.

- Suradkar, R. R., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563.

- Rashtabad Jadidi, S., Ghasemi, Z., Asghari, E., & Kiani, G. (2022). Applications of imidazole derivatives.

- Various Authors. (2023). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.

- Wang, Y., & Wang, Y. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1568.

- Qian, S., Mileski, P., Irvin, A. C., Soyemi, A., Szilvási, T., & Bara, J. E. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1033.

- Goud, B. S., & Guru Row, T. N. (2018). Experimental Charge Density Analysis in Organic Solids.

- Qian, S., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.

- LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.

- Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Benzimidazole Derivatives.

- Asif, M. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 849.

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Asiri, A. M., et al. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H-benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7549-7565.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Acetyl-1-benzyl-2-methylimidazole.

- Asghar, M. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6983.

- Asghar, M. A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)

- Scomoroch, J. G., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14536-14556.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effect ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04242A [pubs.rsc.org]

- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Safety & Handling Guide: 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole

Topic: 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole Technical Safety & Handling Guide Document Type: Technical Whitepaper / Safety Protocol Version: 1.0 (Predicted Data Model)

Executive Summary & Chemical Identity

1-(4-Bromo-2-methyl-benzyl)-1H-imidazole is a functionalized heterocyclic building block primarily utilized in medicinal chemistry as a scaffold for enzyme inhibitors (e.g., heme oxygenase, CYP450) and receptor antagonists. Due to the specific ortho-methyl substitution on the benzyl ring, this compound exhibits distinct steric and lipophilic properties compared to its non-methylated analogues.

This guide provides a comprehensive technical profile, synthesizing empirical data from structural analogues (Read-Across Methodology) to establish a robust safety and handling architecture for research environments.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 1-[(4-Bromo-2-methylphenyl)methyl]-1H-imidazole |

| Common Name | 1-(4-Bromo-2-methylbenzyl)imidazole |

| CAS Number | Not Widely Listed (Analogue Ref: 72459-46-2) |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.12 g/mol |

| SMILES | Cc1cc(Br)ccc1Cn2ccnc2 |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

Hazard Profiling & Risk Assessment (GHS)

Classification based on Structure-Activity Relationship (SAR) with 1-(4-Bromobenzyl)-1H-imidazole.

GHS Classification

Signal Word: WARNING [1]

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2] |

Precautionary Strategy (P-Statements)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Synthesis & Operational Protocols

The synthesis of this compound typically involves the N-alkylation of imidazole. This process carries specific hazards, particularly regarding the benzyl bromide starting material, which is a potent lachrymator.

Synthesis Workflow (Diagram)

The following diagram outlines the standard alkylation pathway and critical purification steps.

Caption: Figure 1. N-alkylation synthesis pathway. Note that the starting benzyl bromide is a lachrymator and requires handling in a fume hood.

Detailed Protocol

-

Preparation: In a round-bottom flask, dissolve Imidazole (1.0 equiv) and Potassium Carbonate (2.0 equiv) in anhydrous Acetonitrile (MeCN).

-

Addition: Add 4-Bromo-2-methylbenzyl bromide (1.0 equiv) dropwise at room temperature. Caution: Exothermic.

-

Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Hexanes/Ethyl Acetate or purify via silica gel chromatography.

Emergency Response Architecture

This section details the self-validating response mechanisms for laboratory accidents involving this compound.

Exposure Response Logic

Caption: Figure 2. Triage workflow for acute exposure. Immediate decontamination is the priority before seeking medical aid.

Fire Fighting Measures

-

Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions, including Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .

-

PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Analytical Validation (QC)

To ensure scientific integrity, the identity and purity of the compound must be verified using the following parameters.

| Test | Acceptance Criteria | Notes |

| ¹H-NMR (DMSO-d₆) | Distinct singlet (2H) at ~5.2 ppm (CH₂ linker). Methyl singlet at ~2.3 ppm. | Confirm absence of starting benzyl bromide (CH₂ at ~4.6 ppm). |

| HPLC Purity | > 95.0% (Area %) | UV detection at 220 nm or 254 nm. |

| Mass Spectrometry | [M+H]⁺ = 251.0/253.0 | Characteristic 1:1 isotopic pattern for Bromine. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision N-Alkylation of Imidazole with Benzyl Halides

Abstract & Strategic Importance

The

This guide moves beyond generic textbook procedures, offering three field-validated protocols tailored to substrate sensitivity and scale. It prioritizes the 1-benzylimidazole scaffold, utilizing benzyl halides (

Mechanistic Insight & Reaction Logic

The reaction follows a classic

The Regioselectivity Challenge

In unsubstituted imidazole, the

Mechanism Visualization

The following diagram illustrates the pathway and the branching risk of over-alkylation.

Caption: Reaction pathway showing deprotonation, nucleophilic attack, and the risk of quaternization (over-alkylation).

Critical Process Parameters (CPP)

Before selecting a protocol, analyze the following variables to ensure reproducibility.

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 eq Imidazole : 0.95 eq Bn-X | Using a slight deficit of the alkylating agent prevents the product (which is still nucleophilic) from reacting again to form the salt [1]. |

| Leaving Group | Bromide (Br) > Chloride (Cl) | Benzyl bromide reacts faster due to the weaker C-Br bond, allowing milder temperatures. Benzyl chloride often requires iodide catalysis (TBAI) or higher heat. |

| Solvent | DMF/THF (Method A) vs. MeCN (Method B) | Polar aprotic solvents (DMF) solvate the cation best, leaving the imidazolyl anion "naked" and highly reactive. |

| Atmosphere | Inert ( | Essential for Method A (NaH) to prevent hydrolysis. Recommended for Method B to prevent benzyl halide degradation. |

Experimental Protocols

Method A: The "Gold Standard" (Sodium Hydride)

Best for: Valuable substrates, small-to-medium scale, and when high conversion is critical. Mechanism: Irreversible deprotonation drives the reaction to completion.

Reagents:

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)[3]

-

Benzyl Bromide (0.95 equiv)

-

Anhydrous DMF or THF[3]

Protocol:

-

Apparatus: Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

NaH Prep: Add NaH (1.2 equiv) to the flask.

-

Expert Tip: For precise stoichiometry on small scales (<100 mg), wash the NaH with anhydrous hexane (2x) to remove mineral oil, decanting the supernatant carefully under Argon flow.

-

-

Solvation: Add anhydrous DMF (concentration ~0.2 M). Cool to 0°C in an ice bath.

-

Deprotonation: Dissolve Imidazole in a minimal amount of DMF and add dropwise to the NaH suspension.

-

Observation: Vigorous bubbling (

gas) will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation [2].

-

-

Alkylation: Cool back to 0°C. Add Benzyl Bromide dropwise via syringe. The solution often turns from turbid to clear as the reaction proceeds.

-

Quench: After 2 hours (monitor by TLC), quench carefully with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine. Dry over

.[1]

Method B: Phase Transfer Catalysis (PTC) – Industrial Preferred

Best for: Large scale, avoiding anhydrous conditions, and "Green" chemistry compliance.[4] Mechanism: Uses a quaternary ammonium salt to shuttle the hydroxide ion into the organic phase.

Reagents:

-

Benzyl Chloride or Bromide (1.0 equiv)

-

50% NaOH (aq) (Base)

-

TBAB (Tetrabutylammonium bromide) (0.05 equiv - Catalyst)

Protocol:

-

Setup: In a RBF, dissolve Imidazole and TBAB in Toluene.

-

Base Addition: Add the 50% NaOH solution. The mixture will be biphasic.[6]

-

Reaction: Heat to 50-60°C with vigorous stirring (high RPM is crucial to maximize interfacial surface area).

-

Addition: Add Benzyl halide dropwise.

-

Completion: Monitor by TLC. Upon completion, separate the phases. The organic layer contains the product; the aqueous layer retains the salts [3].

-

Purification: Evaporate Toluene. Recrystallize (if solid) or distill.

Method C: Mild Conditions (Potassium Carbonate)

Best for: Acid-sensitive substrates or when strong bases (NaH) are safety hazards.

Protocol:

-

Suspend Imidazole (1.0 equiv) and anhydrous

(2.0 equiv) in Acetonitrile (MeCN). -

Stir at RT for 30 mins.

-

Add Benzyl Bromide (1.0 equiv).

-

Reflux (80°C) for 4–6 hours.

-

Filter off the inorganic solids (

, excess

Method Selection Guide

Use the following decision tree to select the optimal protocol for your specific substrate.

Caption: Decision matrix for selecting the appropriate alkylation protocol based on scale and chemical sensitivity.

Quality Control & Validation

TLC Monitoring[1]

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 5% MeOH in DCM (Imidazole is polar; benzyl derivatives are less polar).

-

Visualization: UV (254 nm) and Iodine stain (Imidazoles stain dark brown).

-

Target: Disappearance of the baseline Imidazole spot and appearance of a higher

spot.

NMR Validation ( NMR in )

-

Diagnostic Signal: Look for the benzylic protons (

). This appears as a sharp singlet around -

Symmetry Check: If the imidazole was unsubstituted, the

proton (between nitrogens) will shift slightly downfield, and the -

Impurity Check: If you see a new set of signals and the benzylic peak integrates to >2H relative to the ring, you likely have the imidazolium salt (quaternary species).

References

-

BenchChem. (2025).[1][3][7] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from

- Kikugawa, Y. (1981). Synthesis of 1-alkylimidazoles. Synthesis, 1981(2), 124-125. (Standard reference for NaH/DMF conditions).

-

Halpern, M. (2000). Phase Transfer Catalysis in the N-Alkylation of Heterocycles. Phase Transfer Catalysis Communications. Retrieved from

-

ResearchGate. (2009).[8] Efficient and green synthesis of N-alkyl imidazoles. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 5. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Fidelity Buchwald-Hartwig Amination of Bromo-Benzyl Imidazoles

The following Application Note and Protocol is designed for advanced researchers in medicinal chemistry and process development. It addresses the specific electronic and coordinative challenges posed by imidazole-containing substrates in Palladium-catalyzed C-N cross-coupling.

Executive Summary & Strategic Rationale

The Buchwald-Hartwig amination of bromo-benzyl imidazoles presents a dichotomy of challenges depending on the position of the halogen. Whether the bromide resides on the electron-rich imidazole core (heteroaryl halide) or the benzyl ring (aryl halide), the ubiquitous presence of the imidazole

Standard ligands (PPh

This guide details a robust, self-validating protocol using 3rd and 4th Generation (G3/G4) Precatalysts , specifically focusing on tBuBrettPhos and XPhos systems, which have proven highest efficacy for this substrate class.

Mechanistic Insight: The "Azole Trap"

Understanding why reactions fail is the key to preventing failure. In a standard cycle, the rate-determining step is often oxidative addition.[1] However, with imidazoles, the resting state can shift.

The Problem: Competitive Coordination

The imidazole ring (even when N-benzylated) possesses a nucleophilic N3 nitrogen.

-

Induction Failure: If using Pd(OAc)

, the imidazole coordinates immediately, preventing reduction to Pd(0). -

Cycle Arrest: Post-oxidative addition, the imidazole N3 can displace the ligand or occupy the open coordination site required for amine binding.

The Solution: Steric Bulk

Ligands like tBuBrettPhos and XPhos possess massive steric bulk over the Pd center. This "umbrella" effect allows the small oxidative addition partners (Ar-Br) and amines to enter but sterically rejects the coordination of the bulky imidazole substrate in non-productive modes.

Visualization: The Catalytic Cycle & Off-Cycle Traps

The following diagram illustrates the standard cycle versus the "Azole Trap" (Red path) that this protocol avoids.

Caption: Figure 1. The catalytic cycle highlighting the "Off-Cycle Trap" (Red) where imidazole coordinates to Pd, arresting turnover. Bulky ligands prevent this path.

Substrate Classification & Ligand Selection

Before starting, classify your substrate to select the optimal system.

| Substrate Type | Structure Description | Electronic Challenge | Recommended Ligand |

| Type A: Heteroaryl Halide | 1-benzyl-4-bromoimidazole (Br on Imidazole ring) | Electron-rich ring makes oxidative addition difficult; N3 is proximal. | tBuBrettPhos (First Choice) or BrettPhos |

| Type B: Aryl Halide | 1-(4-bromobenzyl)imidazole (Br on Benzyl ring) | Standard aryl bromide electronics; N3 is distal but still a poison. | RuPhos (Secondary amines) or XPhos (General) |

Master Protocol: Pd-Catalyzed Amination

Scale: 1.0 mmol (Standard Optimization Scale) Safety Note: Work in a fume hood. Aryl halides and amines can be toxic. Handle Pd catalysts with care.

Materials Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Bromo-benzyl imidazole derivative (1.0 equiv, 1.0 mmol)

-

Amine: 1.2 – 1.4 equiv.[2]

-

Catalyst:

-

Preferred:tBuBrettPhos Pd G3 (or G4) [CAS: 1536473-72-9]

-

Alternative:XPhos Pd G3 [CAS: 1445085-55-1]

-

Loading: 1.0 – 2.0 mol% (Start low, increase only if needed).

-

-

Base:

-

Strong (Fastest): LiHMDS (1.0 M in THF) – 2.2 equiv.

-

Weak (Functional Group Tolerance): Cs

CO

-

-

Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.

Step-by-Step Procedure

-

Vessel Preparation:

-

Use a 2-dram vial (for screening) or a Schlenk tube (for scale-up) equipped with a magnetic stir bar.

-

Crucial: Bake out the glassware or flame-dry under vacuum to remove trace moisture if using LiHMDS.

-

-

Charge Solids:

-

Add the Pd Precatalyst (1-2 mol%) and Substrate (1.0 mmol) to the vial.

-

If using Cs

CO -

Note: Do not add the amine yet if it is a liquid.

-

-

Inert Atmosphere:

-

Cap the vial with a septum.

-

Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

-

Solvent & Liquid Reagent Addition:

-

Add Solvent (2.0 mL, 0.5 M concentration). High concentration helps the rate.

-

Add the Amine via syringe.

-

If using LiHMDS , add it dropwise last. Watch for exotherm.

-

-

Reaction:

-

Place in a pre-heated block/bath at 80 °C .

-

Stir vigorously (1000 RPM). Mass transfer is critical for heterogeneous bases (Cs

CO -

Time: Monitor by LCMS at 1 hour. Most reactions with G3 catalysts complete in < 2 hours.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with EtOAc (10 mL) and water (10 mL).

-

Separate phases. Wash organic layer with brine.

-

Dry over Na

SO -

Purification: Flash chromatography.[3] Note: Amino-imidazoles can be polar. Consider using DCM/MeOH/NH

gradients.

-

Decision Tree for Optimization

Use this workflow if the standard protocol yields < 80% conversion.

Caption: Figure 2. Optimization logic for troubleshooting low yields in imidazole amination.

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| No Reaction (0% Conv) | Catalyst Poisoning (Imidazole N binding). | Switch to tBuBrettPhos (bulkier). Ensure G3/G4 precatalyst is used (not Pd(OAc)2 + Ligand). |

| Hydrodehalogenation (Ar-H formed) | Switch solvent to t-Amyl alcohol . Lower temperature. | |

| Low Yield with Primary Amines | Bis-arylation or catalyst inhibition. | Use BrettPhos (specifically designed for primary amines).[4] |

| Incomplete Conversion | Catalyst death before completion. | Add a second portion of catalyst (0.5 mol%) after 1 hour. Verify solvent is anhydrous.[2] |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.[2][5][6] Organic Letters, 16(3), 832-835.[5] Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C–C and C–N cross-couplings. The Journal of Organic Chemistry, 79(9), 4161-4166. Link

-

Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 18(11), 2580–2583. Link

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Biaryl Imidazole Derivatives via Palladium Catalysis

Executive Summary

Biaryl imidazole motifs are ubiquitous in medicinal chemistry, serving as the pharmacophore for critical kinase inhibitors (e.g., p38 MAP kinase inhibitors like SB203580) and fungicidal agents. Traditional syntheses involving cyclization of amidines or condensation of dicarbonyls often suffer from harsh conditions and limited regiocontrol.

This Application Note details two robust palladium-catalyzed protocols for synthesizing biaryl imidazoles:

-

Suzuki-Miyaura Cross-Coupling: For the precise installation of aryl groups onto halogenated imidazole scaffolds.

-

Direct C–H Arylation: A highly atom-economical approach utilizing the innate reactivity of the imidazole ring.

These protocols are optimized for high throughput and scalability, addressing common challenges such as catalyst poisoning by the imidazole nitrogen and regioselectivity issues.

Mechanistic Insight & Regioselectivity

Understanding the electronic properties of the imidazole ring is prerequisite to successful catalysis. The imidazole core presents three distinct C–H bonds with varying reactivities.

Regioselectivity Map

-

C2 Position: Most acidic (

). Reactivity is dominated by deprotonation-based mechanisms. C2-arylation is often favored by Copper(I) co-catalysis or specific bases (e.g., -

C5 Position: Most electron-rich. Favored in electrophilic palladation pathways and Concerted Metalation-Deprotonation (CMD) mechanisms, particularly in polar aprotic solvents (DMF, DMA).

-

C4 Position: Least reactive.[1] Accessing this position often requires "blocking" C2 and C5 or using directing groups (e.g., SEM-switch strategies).

Visualization: C-H Activation Regioselectivity

The following diagram illustrates the divergent reaction pathways based on catalytic conditions.

Figure 1: Divergent regioselectivity in Pd-catalyzed arylation of imidazoles controlled by solvent and base selection.

Protocol A: Suzuki-Miyaura Coupling of Unprotected Haloimidazoles[2][3]

Objective: Synthesis of 4-aryl-1H-imidazoles from 4-bromo-1H-imidazole. Challenge: Unprotected imidazoles can poison Pd catalysts via N-coordination. Solution: Use of sterically demanding, electron-rich phosphine ligands (e.g., A-taPhos, CataCXium A) to prevent catalyst deactivation.

Materials

-

Substrate: 4-bromo-1H-imidazole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)

(1-2 mol%) -

Ligand: A-taPhos (di-tert-butyl(4-dimethylaminophenyl)phosphine) (2-4 mol%)

-

Base: K

CO -

Solvent:

-Butanol / Water (4:1 v/v)

Step-by-Step Procedure

-

Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromo-1H-imidazole (147 mg, 1.0 mmol), Aryl boronic acid (1.5 mmol), and K

CO -

Catalyst Addition: Add Pd(OAc)

(4.5 mg, 0.02 mmol) and A-taPhos (10.6 mg, 0.04 mmol).-

Note: Pre-complexation of Pd and ligand in a small volume of solvent for 5 mins is recommended for difficult substrates.

-

-

Solvent Addition: Add degassed

-BuOH (4 mL) and H -

Reaction: Seal the vial and heat to 100 °C for 4–12 hours. Monitor conversion by HPLC or TLC.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na

SO

Expected Results (Substrate Scope)

| Aryl Boronic Acid | Product | Yield (%) | Notes |

| Phenylboronic acid | 4-phenyl-1H-imidazole | 92% | Standard |

| 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1H-imidazole | 88% | Electron-rich |

| 3-Pyridylboronic acid | 4-(3-pyridyl)-1H-imidazole | 85% | Heteroaryl |

| 2-Chlorophenylboronic acid | 4-(2-chlorophenyl)-1H-imidazole | 76% | Steric hindrance |

Protocol B: Regioselective C5-Direct Arylation

Objective: Direct functionalization of 1-methylimidazole at the C5 position. Advantage: Eliminates the need for halogenated precursors. Mechanism: Concerted Metalation-Deprotonation (CMD).

Materials

-

Substrate: 1-Methylimidazole (1.0 equiv)

-

Aryl Source: Aryl Bromide (1.2 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: PPh

(10 mol%) or AsPh -

Base: CsF (2.0 equiv) or KOAc (2.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure

-

Assembly: Flame-dry a Schlenk tube and cool under Argon.

-

Loading: Add Pd(OAc)

(11 mg, 0.05 mmol), PPh -

Substrates: Add 1-Methylimidazole (82 mg, 1.0 mmol) and Aryl Bromide (1.2 mmol).

-

Critical: If the Aryl Bromide is liquid, add it via syringe after the solvent.

-

-

Solvent: Add anhydrous DMF (5 mL) via syringe.

-

Reaction: Heat to 140 °C for 16 hours under Argon atmosphere.

-

Note: High temperature is required for the C-H activation energy barrier.

-

-

Work-up: Cool to RT. Filter through a celite pad to remove inorganic salts. Wash the pad with EtOAc.

-

Extraction: Wash the filtrate with LiCl (5% aq) to remove DMF efficiently.

-

Purification: Silica gel chromatography.

Visualization: Catalytic Cycle (CMD Mechanism)

Figure 2: Simplified catalytic cycle for the Direct Arylation via Concerted Metalation-Deprotonation (CMD).

Expert Tips & Troubleshooting

Catalyst Poisoning

The imidazole N3 nitrogen is a potent sigma-donor.

-

Symptom: Reaction stalls immediately or low conversion.

-

Fix 1 (Protection): Use a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc. SEM is particularly useful as it can direct lithiation/palladation and is easily removed with TBAF/TFA.

-

Fix 2 (Ligands): Use bulky biaryl phosphines (Buchwald ligands) like XPhos or A-taPhos. The steric bulk prevents the N-heterocycle from binding to the Pd center.

Controlling Regioselectivity (C2 vs C5)

-

To favor C5: Use DMF or DMA as solvent and Carbonate/Acetate bases. The solvent polarity stabilizes the transition state for C5 electrophilic attack.

-

To favor C2: Use CuI (10-50 mol%) as a co-catalyst. Copper activates the acidic C2-H bond, forming a Cu-imidazole species that transmetallates to Palladium. Alternatively, use non-polar solvents like Xylene.

Purification of Polar Imidazoles

Free imidazoles can streak on silica gel.

-

Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes/EtOAc.

-

Eluent: Use DCM/MeOH/NH

OH (e.g., 90:9:1) for highly polar derivatives.

References

-

Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014).[2] Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. Link

-

Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions.[3] The Journal of Organic Chemistry, 72(22), 8543–8546. Link

-

Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society, 130(33), 10848–10849. Link

-

Wang, X., Gribkov, D. V., & Sames, D. (2007). Phosphine-free palladium-catalyzed C–H bond arylation of free (NH)-imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(4), 1476–1479. Link

Sources

Reagents for Regioselective Benzylation of 1H-Imidazole: An Application Note and Protocol Guide

Introduction: The Strategic Importance of Regioselective Imidazole Benzylation

The imidazole ring is a cornerstone of many biologically active molecules, including the essential amino acid histidine and numerous pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The nitrogen atoms of the imidazole ring are key sites for molecular elaboration, and their selective functionalization is a frequent challenge in medicinal chemistry and drug development.[2][3] Specifically, the regioselective introduction of a benzyl group can significantly modulate a compound's pharmacological profile by influencing its steric bulk, lipophilicity, and potential for π-π stacking interactions. However, the tautomeric nature of the 1H-imidazole ring, which renders the N-1 and N-3 positions chemically similar, often leads to mixtures of regioisomers upon alkylation, complicating purification and reducing yields.[4][5] This guide provides a comprehensive overview of reagents and protocols for achieving high regioselectivity in the benzylation of 1H-imidazole, with a focus on the underlying mechanistic principles that govern the reaction outcome.

Mechanistic Underpinnings of Regioselectivity in Imidazole Alkylation

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is dictated by a delicate interplay of steric and electronic factors.[5][6] In the case of the parent 1H-imidazole, while electronically symmetrical, the approaching electrophile (in this case, the benzyl group) can be directed by the reaction conditions. The key factors influencing regioselectivity include:

-

Steric Hindrance: The spatial arrangement of atoms in both the imidazole substrate and the alkylating agent plays a crucial role.[7] Bulky substituents on the imidazole ring or the electrophile will favor reaction at the less sterically hindered nitrogen atom.[5][7]

-

Electronic Effects: The electron density at each nitrogen atom, which can be influenced by substituents on the imidazole ring, directs the approach of the electrophile. Electron-withdrawing groups tend to decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[5]

-

The Nature of the Base and Solvent: The choice of base and solvent can significantly impact the reaction pathway. Strong bases will fully deprotonate the imidazole to form the imidazolate anion, where the negative charge is delocalized over both nitrogen atoms.[4] The subsequent alkylation is then governed by the hard and soft acid-base (HSAB) principle and steric effects. In contrast, under neutral or weakly basic conditions, the reaction proceeds via the neutral imidazole, and the tautomeric equilibrium can influence the product distribution.[5]

-

Protecting Groups: A powerful strategy to enforce regioselectivity is the use of a protecting group to temporarily block one of the nitrogen atoms, allowing for selective functionalization of the other.[2][8]

Strategies and Protocols for Regioselective Benzylation

Method 1: Direct Benzylation under Controlled Conditions

Direct benzylation of 1H-imidazole can provide the desired 1-benzyl-1H-imidazole, but often requires careful control of reaction conditions to minimize the formation of the 1,3-dibenzylimidazolium salt.[9] This method is most suitable when a slight excess of the starting imidazole can be used to act as a proton scavenger and when the dialkylated product can be easily separated.

Workflow for Direct Benzylation

Caption: Workflow for the direct benzylation of 1H-imidazole.

Detailed Protocol:

-

Preparation: To a solution of 1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF) or acetonitrile (CH3CN), add a suitable base such as potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.1 eq) at 0 °C.[10]

-

Reaction: Stir the mixture for 30 minutes at 0 °C. To this suspension, add benzyl bromide or benzyl chloride (1.0-1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-imidazole.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent like DMF or acetonitrile facilitates the dissolution of the imidazole and the base, promoting the reaction.

-

Adding the benzyl halide dropwise at a low temperature helps to control the exothermicity of the reaction and can minimize the formation of the dialkylated byproduct.

-

An excess of a mild base like K2CO3 is often preferred to stronger bases like NaH to reduce the risk of side reactions.[10]

Method 2: Regioselective Benzylation using Protecting Groups

For substrates where direct benzylation yields poor regioselectivity, a protecting group strategy is highly effective. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful protecting group for imidazoles as it allows for regioselective N-alkylation.[2]

Mechanism of SEM-directed Benzylation

Caption: Regioselective benzylation of 1H-imidazole via an SEM-protected intermediate.

Detailed Protocol:

-

Protection: Protect the N-1 position of 1H-imidazole with SEM chloride to yield 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole.[2]

-